molecular formula C14H17FN2O2S2 B2691457 N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide CAS No. 946356-41-8

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide

Cat. No.: B2691457
CAS No.: 946356-41-8
M. Wt: 328.42
InChI Key: JYZMNTDLIYPOBM-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a thiophene ring, a fluorobenzene ring, and a sulfonamide group

Scientific Research Applications

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, some thiophene derivatives are known to have antimicrobial activity .

Future Directions

Thiophene derivatives are a topic of interest in medicinal chemistry due to their wide range of therapeutic properties . Future research could explore the potential applications of this specific compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the thiophene derivative: This step involves the functionalization of a thiophene ring, often through halogenation or lithiation followed by substitution reactions.

    Introduction of the dimethylamino group: This can be achieved through nucleophilic substitution reactions where a dimethylamine is introduced to the thiophene derivative.

    Coupling with the fluorobenzene sulfonamide: The final step involves coupling the modified thiophene derivative with a fluorobenzene sulfonamide under conditions that promote the formation of the sulfonamide bond, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-2-fluorobenzene-1-sulfonamide
  • N-[2-(dimethylamino)-2-(furan-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide
  • N-[2-(dimethylamino)-2-(pyridin-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide

Uniqueness

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide is unique due to the presence of the thiophene ring, which can impart distinct electronic properties compared to other heterocycles like furan or pyridine. This can influence its reactivity and interactions in various applications, making it a valuable compound for specific research and industrial purposes.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2S2/c1-17(2)13(11-7-8-20-10-11)9-16-21(18,19)14-6-4-3-5-12(14)15/h3-8,10,13,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZMNTDLIYPOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=CC=C1F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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